molecular formula C22H32O3 B587082 (+/-)10(11)-EpDPA CAS No. 895127-65-8

(+/-)10(11)-EpDPA

Katalognummer: B587082
CAS-Nummer: 895127-65-8
Molekulargewicht: 344.5
InChI-Schlüssel: YYZNJWZRJUGQCW-VABGYXHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)10(11)-EpDPA, also known as (+/-)10(11)-Epoxy-docosapentaenoic acid, is a bioactive lipid derived from the metabolism of docosapentaenoic acid. This compound is part of the epoxy fatty acids family, which are known for their significant roles in various biological processes, including anti-inflammatory and cardiovascular protective effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)10(11)-Epoxy-docosapentaenoic acid typically involves the epoxidation of docosapentaenoic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods

Industrial production of (+/-)10(11)-Epoxy-docosapentaenoic acid may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)10(11)-Epoxy-docosapentaenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dihydroxy derivatives.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the epoxide ring.

Major Products

    Dihydroxy derivatives: Formed through oxidation.

    Diols: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

(+/-)10(11)-Epoxy-docosapentaenoic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex bioactive molecules.

    Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.

    Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.

Wirkmechanismus

The mechanism of action of (+/-)10(11)-Epoxy-docosapentaenoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It binds to and activates peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammation.

    Pathways: It modulates the expression of genes involved in anti-inflammatory responses and lipid metabolism, leading to its beneficial effects on cardiovascular health and inflammation.

Vergleich Mit ähnlichen Verbindungen

(+/-)10(11)-Epoxy-docosapentaenoic acid is unique compared to other epoxy fatty acids due to its specific structure and biological activity. Similar compounds include:

    Epoxy-eicosapentaenoic acid (EpEPA): Another epoxy fatty acid with anti-inflammatory properties.

    Epoxy-docosahexaenoic acid (EpDHA): Known for its neuroprotective effects.

    Epoxy-linoleic acid (EpLA): Involved in skin health and barrier function.

Each of these compounds has distinct biological activities and applications, highlighting the uniqueness of (+/-)10(11)-Epoxy-docosapentaenoic acid in scientific research and potential therapeutic uses.

Biologische Aktivität

(+/-)10(11)-EpDPA, or (+/-)10(11)-epoxy-docosapentaenoic acid, is a bioactive lipid derived from docosahexaenoic acid (DHA). This compound has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and pain modulation. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C22H34O3
  • Molecular Weight : 342.51 g/mol
  • Structure : Characterized by an epoxide group formed through the epoxidation of the double bond between the 10th and 11th carbon atoms of docosapentaenoic acid.

Research indicates that this compound may exert its biological effects primarily through:

  • Anti-inflammatory Properties : The compound modulates inflammatory responses by interacting with various signaling pathways. It is hypothesized that the epoxide group plays a crucial role in reducing inflammation and pain in both inflammatory and neuropathic pain models .
  • Anti-angiogenic Effects : There is evidence suggesting that this compound may inhibit angiogenesis, which is the formation of new blood vessels. This property could have implications in cancer therapy, where controlling blood supply to tumors is critical.

Biological Activities

The compound has been studied for various biological activities:

  • Anti-inflammatory Effects : Studies demonstrate that this compound can significantly reduce markers of inflammation in animal models. For example, it has been shown to alleviate pain and inflammation in models of arthritis and neuropathic pain .
  • Neuroprotective Properties : Research indicates that this compound protects against neurodegeneration induced by inflammatory cytokines. It enhances neurogenesis and reduces apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Pain Relief : The compound exhibits antihyperalgesic activity, making it a candidate for managing chronic pain conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(+/-)16(17)-Epoxy-docosapentaenoic acidEpoxidation at 16th and 17th carbonsSimilar anti-inflammatory properties
(+/-)14(15)-Epoxy-eicosatrienoic acidDerived from eicosatrienoic acidPotent vasodilatory effects
7(8)-Epoxy-docosapentaenoic acidEpoxidation at 7th and 8th carbonsVascular effects, less studied

The unique epoxide configuration of this compound contributes to its distinct biological activities compared to other similar compounds.

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

  • Study on Inflammatory Pain Models : A study demonstrated that administration of this compound significantly reduced pain scores in animal models of inflammatory pain compared to control groups. The reduction was attributed to decreased levels of pro-inflammatory cytokines .
  • Neuroprotective Effects in vitro : In human hippocampal neuron cultures, treatment with this compound led to increased cell viability and reduced apoptosis when exposed to inflammatory cytokines (IL-1β, IL-6). This suggests a protective role against inflammation-induced neurodegeneration .

Eigenschaften

IUPAC Name

(4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZNJWZRJUGQCW-VABGYXHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348088
Record name (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895127-65-8
Record name (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The study identifies (±)10(11)-EpDPA as a significantly reduced metabolite in the context of diabetic nephropathy. What is the potential significance of this finding for future research and therapeutic development?

A1: The study highlights a decrease in (±)10(11)-EpDPA levels alongside the downregulation of linoleic acid metabolism and fatty-acid β-oxidation pathways in diabetic nephropathy []. This suggests a possible link between (±)10(11)-EpDPA and the progression of the disease. Further research is needed to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.